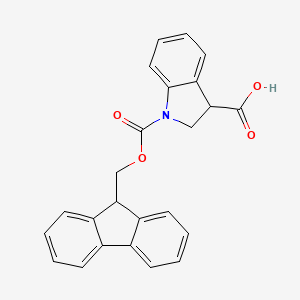![molecular formula C18H16BrN3O2 B2454063 1-(4-bromophenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one CAS No. 899726-34-2](/img/structure/B2454063.png)
1-(4-bromophenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one is a chemical compound that has gained a lot of attention in the scientific community due to its potential use in various research applications. This compound is also known as BMBP and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including tyrosine kinase and glycogen synthase kinase-3β. It has also been shown to inhibit the expression of various genes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the aggregation of amyloid-beta peptides, and inhibit the activity of various enzymes. Additionally, BMBP has been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-bromophenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one in lab experiments is its high purity. BMBP can be synthesized with a high degree of purity, which is important for accurate and reliable experimental results. Additionally, BMBP has a low toxicity, which makes it safe to use in lab experiments. One of the limitations of using BMBP in lab experiments is its high cost, which can limit its use in some research applications.
Future Directions
There are many future directions for the use of 1-(4-bromophenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one in scientific research. One direction is the development of new drugs for the treatment of cancer, Alzheimer's disease, and other diseases. Another direction is the study of the molecular mechanisms underlying the anti-cancer and anti-Alzheimer's disease effects of BMBP. Additionally, BMBP can be used in the development of new diagnostic tools for the detection of cancer and Alzheimer's disease. Finally, the synthesis of new derivatives of BMBP can lead to the discovery of new compounds with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of 1-(4-bromophenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one has been reported in the literature using different methods. One of the methods involves the reaction of 4-bromobenzaldehyde, 3-methoxybenzylamine, and 2-hydroxy-1,2,3-triazole in the presence of copper(II) sulfate pentahydrate and sodium ascorbate. Another method involves the reaction of 4-bromobenzaldehyde, 3-methoxybenzylamine, and 2-pyrazinecarboxylic acid in the presence of phosphorus oxychloride and triethylamine. Both methods yield BMBP as a white solid with a high purity.
Scientific Research Applications
1-(4-bromophenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one has been used in various scientific research applications. One of the most common applications is in the field of cancer research. BMBP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been used in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides. Additionally, BMBP has been used in the development of new drugs for the treatment of various diseases, including diabetes and cardiovascular diseases.
properties
IUPAC Name |
1-(4-bromophenyl)-3-[(3-methoxyphenyl)methylamino]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c1-24-16-4-2-3-13(11-16)12-21-17-18(23)22(10-9-20-17)15-7-5-14(19)6-8-15/h2-11H,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNLDVJELNZTHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=NC=CN(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2453980.png)
![(E)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2453982.png)
![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(1-phenylethyl)propanamide](/img/structure/B2453984.png)
![1-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2453986.png)


![Methyl 2-[2-(4-methoxybenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2453993.png)

![Ethyl 4-({4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2453995.png)
![3-cyclopentyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2453996.png)
![[(2S)-1-[(2-methylphenyl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B2454000.png)


